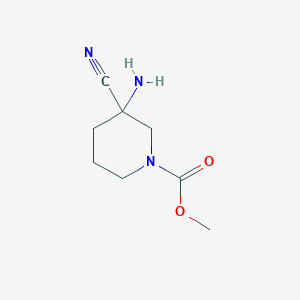

Methyl 3-amino-3-cyanopiperidine-1-carboxylate

Description

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a six-membered saturated ring with three key substituents: a methyl ester group at position 1, an amino (-NH₂) group at position 3, and a cyano (-CN) group also at position 3. This compound is classified as a specialized building block in organic synthesis, particularly for developing pharmaceuticals, agrochemicals, or chiral catalysts . Its unique combination of amino and cyano groups at the same carbon position may confer distinct reactivity, such as participation in cyclization or nucleophilic substitution reactions.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 3-amino-3-cyanopiperidine-1-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-13-7(12)11-4-2-3-8(10,5-9)6-11/h2-4,6,10H2,1H3 |

InChI Key |

JFQVYMSHHKEPFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCCC(C1)(C#N)N |

Origin of Product |

United States |

Preparation Methods

Conversion from 3-carbamoylpiperidine-1-carboxylate Derivatives

A common route starts from tert-butyl 3-carbamoylpiperidine-1-carboxylate, which undergoes dehydration to the corresponding nitrile (3-cyanopiperidine derivative) using reagents such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride in the presence of bases like pyridine or triethylamine under mild temperatures (0–20°C). This step achieves high yields (up to quantitative) of the nitrile intermediate, which can then be converted to the methyl ester form.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Dehydration of carbamoyl to nitrile | POCl3 in pyridine, 0–20°C, overnight | ~100 | Quantitative yield, mild conditions |

| Alternative dehydration | Trifluoroacetic anhydride, triethylamine, DCM, 20°C, 16 h | 87 | High yield, neat reaction conditions |

Hydrogenation and Amination Steps

Hydrogenation of intermediates bearing protective groups or unsaturated bonds is typically performed using palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen pressure (0.05–2 MPa) and temperatures ranging from -10 to 50°C. This step reduces double bonds or converts intermediates to amines with high stereoselectivity and purity.

| Catalyst | H2 Pressure (MPa) | Temperature (°C) | Reaction Time | Outcome |

|---|---|---|---|---|

| Pd/C | 0.05–0.1 | -10 to 15 | Several hours | Hydrogenation to amine |

| Pd/C | 0.1–1 | 20 to 50 | 12–14 hours | High optical purity amine |

| Raney Nickel | Similar range | Similar range | Variable | Alternative hydrogenation |

Cycloaddition and Intermediate Formation

An asymmetric cycloaddition between N-acylhydroxyamine and cyclopentadiene can be used to form key intermediates that are subsequently hydrogenated and hydrolyzed to yield the desired amino-cyanopiperidine structures. This method is noted for mild reaction conditions, reasonable atom economy, and suitability for scale-up.

Synthetic Sequence Example (From Literature)

- Step 1: Asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene to give intermediate I.

- Step 2: Hydrogenation of intermediate I with Pd/C catalyst under mild pressure and temperature to form intermediate II.

- Step 3: Hydrolysis of amido bond in intermediate II using acid (HCl, H2SO4) or base (ammonia, hydrazine hydrate) catalysts at -10 to 40°C to yield intermediate III.

- Step 4: Final hydrogenation of intermediate III to obtain methyl 3-amino-3-cyanopiperidine-1-carboxylate with high optical purity and yield.

- The use of POCl3 in pyridine for dehydration is highly efficient, yielding nearly quantitative conversion to the nitrile intermediate without significant side reactions.

- Hydrogenation under controlled pressure and temperature conditions using Pd/C ensures high stereoselectivity and purity of the amino product.

- Reaction conditions such as temperature, catalyst loading, and hydrogen pressure are critical for optimizing yield and optical purity.

- Protecting groups such as tert-butyl carbamate (Boc) are used to safeguard the amino group during synthetic transformations, later removed or transformed as needed.

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Carbamoyl to nitrile | POCl3, pyridine, 0–20°C, overnight | ~100 | Quantitative, mild conditions |

| 2 | Hydrogenation | Pd/C, H2 (0.05–1 MPa), -10 to 50°C | 70–90 | High optical purity |

| 3 | Hydrolysis of amido | Acid/base catalyst, -10 to 40°C | Variable | Controlled hydrolysis to intermediate |

| 4 | Final hydrogenation | Pd/C, H2 pressure, room temp to 50°C | High | Final product with stable quality |

The preparation of this compound involves well-established synthetic methods combining dehydration of carbamoyl precursors to nitriles, catalytic hydrogenation, and controlled hydrolysis steps. The use of mild reaction conditions, effective catalysts such as Pd/C, and protecting group strategies enable high yields, optical purity, and scalability. These methods are supported by diverse research and patent literature, ensuring robust and reproducible synthesis suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-cyanopiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Agents

Methyl 3-amino-3-cyanopiperidine-1-carboxylate serves as a critical building block in synthesizing antiviral compounds, particularly those targeting HIV. Research has demonstrated that derivatives of this compound can inhibit the HIV gp120 protein, which is essential for viral entry into host cells. The scaffold-hopping approach has been utilized to modify this compound, leading to the development of novel inhibitors with enhanced antiviral activity and reduced cytotoxicity in cellular assays .

1.2 Protein Kinase B Inhibitors

The compound has also been explored for its potential as a selective inhibitor of Protein Kinase B (Akt), a target in cancer therapy. Studies have shown that modifications to the piperidine ring structure can yield compounds with significant inhibitory effects on Akt, demonstrating favorable pharmacokinetic profiles and oral bioavailability . These findings suggest that this compound derivatives could be promising candidates for treating various malignancies.

Cosmetic Formulations

2.1 Skin Care Products

Recent investigations into cosmetic formulations have identified this compound as a potential ingredient due to its stability and efficacy in topical applications. The compound's properties allow it to enhance skin penetration and bioavailability of active ingredients, making it valuable for developing effective dermatological products .

Chemical Synthesis and Research

3.1 Synthesis of Complex Molecules

this compound is instrumental in synthesizing complex organic molecules, including various heterocycles and biologically active compounds. Its ability to undergo various chemical transformations makes it a preferred choice among chemists for creating diverse molecular scaffolds necessary for drug development .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between Methyl 3-amino-3-cyanopiperidine-1-carboxylate and related compounds:

Research Implications and Gaps

- Reactivity of the Cyano Group: The cyano substituent in this compound offers unique opportunities for click chemistry (e.g., tetrazole formation) or conversion to carboxylic acids/amides, which are underexplored in the provided literature.

- Safety Data Deficiency : Most analogs lack comprehensive toxicological profiles, highlighting the need for detailed studies on acute and chronic exposure risks.

- Comparative Bioactivity: No direct pharmacological data are available for these compounds. Future research should evaluate their potency in target-specific assays (e.g., enzyme inhibition).

Biological Activity

Methyl 3-amino-3-cyanopiperidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a cyano group, contributing to its unique pharmacological properties. The structure can be represented as follows:

This compound's functional groups suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. Notably, it has been studied for its effects on the phosphatidylinositol-3 kinase (PI3K)/protein kinase B (PKB/Akt) pathway, which is crucial in many cancer types.

Inhibition of PKB/Akt Pathway

Research indicates that compounds similar to this compound can act as inhibitors of the PKB/Akt signaling pathway. This pathway is often dysregulated in cancers, making it a target for therapeutic intervention. In cellular assays, these compounds have shown the ability to inhibit cell growth and induce apoptosis in cancer cells with activated PI3K/PKB signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study A | PC3 (Prostate Cancer) | 5.0 | PKB Inhibition | |

| Study B | U87MG (Glioblastoma) | 7.5 | Induction of Apoptosis | |

| Study C | MCF7 (Breast Cancer) | 6.0 | Cell Cycle Arrest |

Case Study 1: Prostate Cancer Treatment

In a study involving the PC3 prostate cancer cell line, this compound demonstrated significant antiproliferative activity with an IC50 value of 5.0 µM. The mechanism was linked to the inhibition of the PKB pathway, which is frequently activated in prostate cancer. This suggests that the compound may have potential as a therapeutic agent in treating this type of cancer .

Case Study 2: Glioblastoma Research

Another study focused on U87MG glioblastoma cells revealed that this compound induced apoptosis at an IC50 value of 7.5 µM. The findings highlight its potential application in glioblastoma treatment, where conventional therapies often fail due to resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.